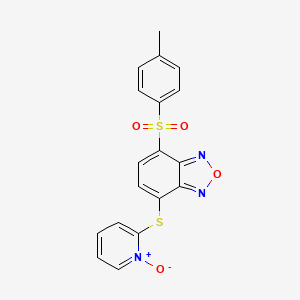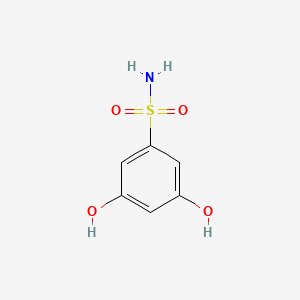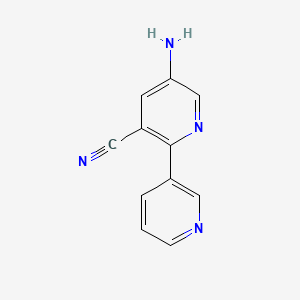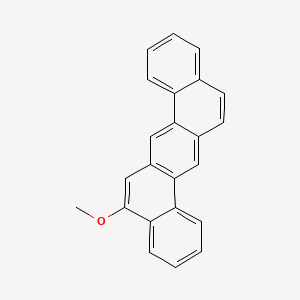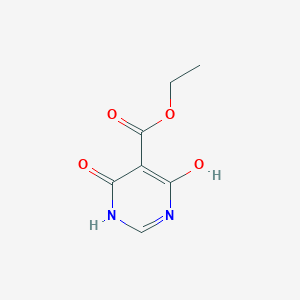
Hydroxymethyl pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxymethyl pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the pyridine ring at the 3-position and a carboxylate group (-COO) at the same position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroxymethyl pyridine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxylic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxymethyl pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-3,5-dicarboxylic acid.
Reduction: Pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hydroxymethyl pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of hydroxymethyl pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
Hydroxymethyl pyridine-3-carboxylate can be compared with other pyridine derivatives, such as:
Pyridine-3-carboxylic acid: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
Pyridine-2-carboxylic acid: The carboxylate group is positioned differently, leading to variations in chemical behavior and applications.
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate: Contains a pyrazole ring fused to the pyridine, offering unique properties and applications.
This compound stands out due to the presence of both the hydroxymethyl and carboxylate groups, which confer distinct chemical reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
365972-84-5 |
|---|---|
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
hydroxymethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C7H7NO3/c9-5-11-7(10)6-2-1-3-8-4-6/h1-4,9H,5H2 |
Clé InChI |
MNTKWTLHOPGOBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)OCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


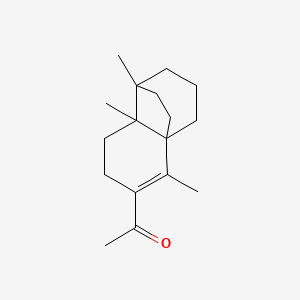
![3-[2-(4-chlorophenyl)-1,3-benzodioxol-2-yl]propanoic acid](/img/structure/B13953803.png)

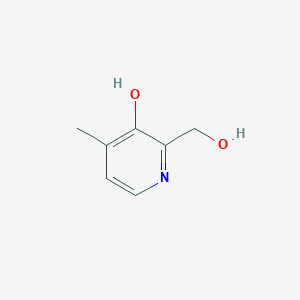
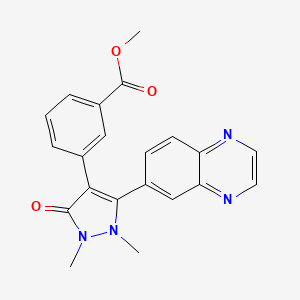
![8-Benzyl-2-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13953830.png)
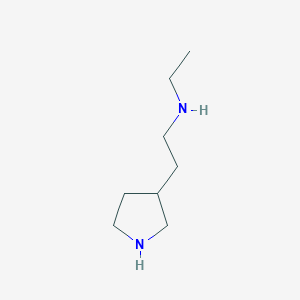
![1-(5h-Dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-2-amine](/img/structure/B13953835.png)
